![molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2](/img/structure/B3057060.png)
Methyl 2,2-dimethylpent-4-enoate
Overview
Description
Methyl 2,2-dimethylpent-4-enoate is a chemical compound with the molecular formula C8H14O2 . It is also known by its IUPAC name, methyl 2,2-dimethylpent-4-enoate .
Synthesis Analysis
The synthesis of Methyl 2,2-dimethylpent-4-enoate involves several steps. One of the synthetic routes involves the reaction of Methyl isobutyrate with allyl bromide . The reaction has been reported to have a yield of approximately 92% . Other synthetic routes have been reported in various patents and scientific literature .Molecular Structure Analysis
The molecular structure of Methyl 2,2-dimethylpent-4-enoate is characterized by its molecular formula, C8H14O2 . The InChI code for this compound is 1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 .Chemical Reactions Analysis
Methyl 2,2-dimethylpent-4-enoate can participate in various chemical reactions. For instance, it has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2,2-dimethylpent-4-enoate include its molecular weight of 142.19600 , and its exact mass of 142.09900 . The compound is a colorless to yellow liquid . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Steric Effects in Cycloadditions
Methyl 2,2-dimethylpent-4-enoate demonstrates unique behaviors in cycloaddition reactions due to steric effects. For example, the addition of 2-diazopropane to methyl acrylate analogues, including methyl 2,2-dimethylpent-4-enoate, shows reversed orientation in some cases, attributed to unfavorable eclipsing interactions in the transition state for normal addition (Andrews, Day, & McDonald, 1969).
Synthesis of Antimicrobial Compounds
The compound has been used in the synthesis of antimicrobial agents. A study highlighted the synthesis of new methyl 4-aryl-4-oxobut-2-enoates, which were then reacted with silver nitrate to form silver salts, exhibiting antimicrobial activity (Gein et al., 2020).
Preparation of Heterocyclic Systems
Methyl 2,2-dimethylpent-4-enoate is a versatile reagent for the preparation of polyfunctional heterocyclic systems. For instance, its analogs have been used for synthesizing various polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating its utility in complex organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Development of Renewable Platform Molecules
Methyl 2,2-dimethylpent-4-enoate is being explored as a potential renewable platform molecule for industrial applications. A related compound, methyl vinyl glycolate, demonstrates this potential through various catalytic transformations (Sølvhøj, Taarning, & Madsen, 2016).
Double Bond Position Determination
It has also been used in the study of double-bond positions in fatty acids, showcasing its utility in analytical chemistry. Methods using GC-MS for determining double-bond positions in dienoic fatty acids involve derivatives of methyl 2,2-dimethylpent-4-enoate (Yamamoto, Shibahara, Nakayama, & Kajimoto, 1991).
Safety And Hazards
Methyl 2,2-dimethylpent-4-enoate is associated with certain safety hazards. It has been assigned the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and obtaining special instructions before use . Personal protective equipment should be used as required .
properties
IUPAC Name |
methyl 2,2-dimethylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKDIDOYWCKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472041 | |
Record name | Methyl 2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylpent-4-enoate | |
CAS RN |
76352-72-2 | |
Record name | Methyl 2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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